molecular formula C9H13ClO B7903569 2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde

2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde

Cat. No.: B7903569
M. Wt: 172.65 g/mol
InChI Key: MINMDMBMSALMKL-UHFFFAOYSA-N
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Description

2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde is a useful research compound. Its molecular formula is C9H13ClO and its molecular weight is 172.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-5,5-dimethylcyclohexene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO/c1-9(2)4-3-8(10)7(5-9)6-11/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINMDMBMSALMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N,N-dimethylformamide (1.37 eq.) in CH2Cl2 (1.5 vol.) was cooled to 0° C. and then POCl3 (1.25 eq.) was added slowly to the N,N-dimethylformamide solution at below 25° C. The resulting solution was allowed to warm up to room temperature. A solution of 4,4-dimethylcyclohexanone (1.00 eq.) in CH2Cl2 (1.4 vol.) was added slowly to the above solution at below 30° C., and then the reaction mixture was stirred at 45° C. overnight. The reaction mixture was quenched into a cooled 10% sodium acetate solution (30.0 vol.) at below 15° C., followed by a CH2Cl2 rinse (4.6 vol.). The quenched mixture was stirred while allowing it to warm up to room temperature. The organic layer was separated and then aqueous layer was extracted with CH2Cl2 (7.6 vol.×3). The organic layer and CH2Cl2 extracts were combined and concentrated to give a solution and the solution was used in the next step without purification. 1H NMR (400 MHz, CDCl3) δ 10.1 (1H, s, CHO) 1H NMR (400 MHz, CDCl3) δ 10.1 (1H, s, CHO), 2.61-2.57 (2H, m), 2.09 (2H, s), 1.54-1.51 (2H, m), 0.95 (6H, s).
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